3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide
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Overview
Description
3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzylsulfamoyl group attached to a benzamide backbone, with a 2-methylphenyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide typically involves the reaction of benzylamine with 2-methylbenzoic acid to form the corresponding amide. This amide is then treated with chlorosulfonic acid to introduce the sulfonamide group. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinamides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfonamide structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different structural features.
N-(2-methylphenyl)benzamide: Lacks the sulfonamide group, resulting in different chemical properties and applications.
Benzylsulfonamide: Contains the benzylsulfonamide group but lacks the 2-methylphenyl substituent.
Uniqueness
3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide is unique due to the combination of its benzylsulfamoyl and 2-methylphenyl groups. This unique structure imparts specific chemical properties and biological activities that distinguish it from other sulfonamides and benzamides.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-5-6-13-20(16)23-21(24)18-11-7-12-19(14-18)27(25,26)22-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMDNZWAZAADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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